GR 79236

Description

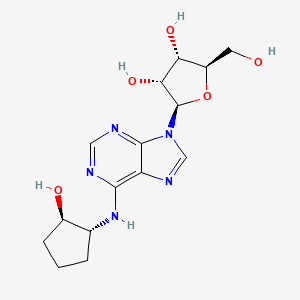

GR 79236 (N-[(1S,trans)-2-hydroxycyclopentyl]adenosine) is a selective adenosine A1 receptor agonist with a high binding affinity (Ki = 3.1 nM) . Its molecular formula is C₁₅H₂₁N₅O₅, and it exhibits analgesic, anti-inflammatory, and antilipolytic properties . Developed by Glaxo, it was initially targeted for type II diabetes due to its ability to reduce plasma non-esterified fatty acids (NEFA) and correct metabolic imbalances in diabetic ketoacidosis .

Structurally, this compound features a cyclopentyl group substituted with a hydroxyl moiety, enabling conformational flexibility and specific electrostatic interactions with A1 receptors . This design minimizes cardiovascular side effects compared to older A1 agonists like R-PIA and CPA .

Properties

Molecular Formula |

C15H21N5O5 |

|---|---|

Molecular Weight |

351.36 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9-,11-,12-,15-/m1/s1 |

InChI Key |

GYWXTRVEUURNEW-QDYOZFCWSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Intermediate 1

A solution of Compound 1 (0.73 mmol) in dichloromethane (15 mL) is treated with tert-butyl N,N-diisopropylphosphoramidite (1.5 mmol) and tetrazole (2.4 mmol) at 60°C for 2 hours. The reaction mixture is cooled to 0°C, and hydrogen peroxide (30% w/w, 0.3 mL) is added dropwise to oxidize the phosphite intermediate to phosphate. After stirring for 1 hour at room temperature, the organic layer is washed sequentially with sodium metabisulfite, sodium bicarbonate, water, and brine. The crude product is purified via preparative HPLC to yield the tert-butyl-protected phosphate diester (Compound 2c ) in 61% yield.

Table 1: Reaction Conditions for Phosphorylation Step

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 60°C (reflux) |

| Reagents | tert-Butyl phosphoramidite, Tetrazole |

| Oxidation Agent | H₂O₂ (30% w/w) |

| Purification Method | Preparative HPLC |

| Yield | 61% |

Deprotection of Phosphate Diester

Compound 2c (0.09 mmol) is dissolved in methanol (10 mL) and treated with p-toluenesulfonic acid (0.03 mmol) at 60°C for 2 hours to remove the isopropylidene protecting group. The solvent is evaporated, and the residue is dissolved in trifluoroacetic acid (0.3 mL) in dichloromethane (10 mL) to cleave the tert-butyl group. Stirring for 1 hour at room temperature followed by preparative HPLC purification yields the deprotected phosphate (Compound 3d ) as a trifluoroacetic acid salt. Neutralization with NaOH (0.90 mmol) in methanol/water affords the disodium salt of this compound in 42% yield.

Table 2: Deprotection and Isolation Parameters

| Parameter | Value |

|---|---|

| Deprotection Agent | p-TsOH in MeOH |

| Cleavage Agent | Trifluoroacetic Acid |

| Neutralization Agent | NaOH (aqueous) |

| Final Purification | Preparative HPLC |

| Overall Yield | 42% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (300 MHz, CD₃OD) of this compound displays characteristic peaks:

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula C₁₅H₂₁ClN₅O₇P with an observed [M+H]⁺ ion at 450.0911 (calculated: 450.0945).

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (Agilent Eclipse Plus C18 column, 220 nm detection) shows >95% purity using a gradient of 10–100% methanol in water with 0.1% acetic acid.

Optimization Strategies and Yield Considerations

Solvent and Temperature Effects

Purification Challenges

-

Preparative HPLC Conditions : A Phenomenex Luna C18 column with a water/MeOH gradient (0.1% TFA) achieves baseline separation of this compound from byproducts like unreacted 1 and oxidized intermediates.

While the described method is the most widely cited, alternative approaches include:

Chemical Reactions Analysis

Phosphorylation of Protected Adenosine Intermediate

A solution of 2-chloro-N⁶-cyclopentyl-2',3'-O-(1-methylethylidene)adenosine (1 ) undergoes phosphorylation using tert-butyl N,N-diisopropylphosphoramidite and tetrazole in dichloromethane (CH₂Cl₂) at 60°C. Hydrogen peroxide is added for oxidation, followed by purification via preparative HPLC .

| Reaction Parameter | Value |

|---|---|

| Reagent | tert-butyl N,N-diisopropylphosphoramidite |

| Catalyst | Tetrazole |

| Solvent | CH₂Cl₂ |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield (Compound 2c ) | 61% |

Deprotection and Final Product Formation

Phosphate intermediate 2c undergoes acid-catalyzed deprotection using p-toluenesulfonic acid in methanol at 60°C. Subsequent neutralization with NaOH yields GR79236 .

| Reaction Parameter | Value |

|---|---|

| Deprotection Agent | p-Toluenesulfonic acid |

| Solvent | Methanol |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Final Yield (GR79236) | 42% |

Reaction Optimization Techniques

Systematic optimization methods ensure high efficiency and reproducibility:

Design of Experiments (DoE)

Full factorial designs identify critical factors such as reagent stoichiometry, temperature, and solvent polarity. For example:

-

A 2⁴ factorial design (16 experiments + 2 center points) optimized glyoxylic acid addition in a related adenosine synthesis .

-

Key factors for GR79236 synthesis include phosphoramidite equivalents and reaction time .

Kinetic Analysis

Kinetic studies revealed that azetidinium ion formation (19 ) is rate-limiting in similar adenosine alkylation reactions. This mechanistic insight informed solvent selection (polar aprotic solvents) and base optimization for GR79236’s synthesis .

Analytical Characterization

GR79236’s structure and purity are confirmed through advanced analytical methods:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.54 (s, 1H, purine-H), 6.06 (d, J = 5.7 Hz, 1H, ribose-H), 4.65–4.45 (m, cyclopentyl-H) .

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Key Reaction Challenges and Solutions

-

Low Selectivity in Early Syntheses : Initial routes suffered from poor regioselectivity during cyclopentylamine coupling. Switching to sterically hindered phosphoramidites improved yield .

-

Byproduct Formation : Oxidative byproducts during phosphorylation were minimized using controlled peroxide addition .

-

Thermal Instability : GR79236 degrades above 80°C, necessitating low-temperature storage and anhydrous conditions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential role in cellular processes. Its purine base is a key component of nucleic acids, making it relevant in studies of DNA and RNA.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its ability to interact with nucleic acids suggests possible applications in antiviral and anticancer treatments.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable tool in various industrial processes.

Mechanism of Action

The mechanism of action of GR 79236 involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerase and topoisomerase.

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters

Key Observations :

- Selectivity: this compound’s A1 selectivity (Ki = 3.1 nM) is lower than R-PIA and CPA but superior to non-selective antagonists like CPX .

- Therapeutic Limitations : While this compound corrects NEFA and ketone levels in diabetic ketoacidosis, its lack of glucose-lowering action contrasts with insulin-based therapies .

Structural and Functional Divergences

Table 2: Structural Features and Receptor Interactions

Functional Implications :

Table 3: Therapeutic and Experimental Uses

Contradictory Evidence :

- Two sources incorrectly classify this compound as an A1 antagonist , conflicting with agonist data from functional studies . This may stem from assay-specific differences or misclassification.

Q & A

Basic Research Question: What is the primary mechanism of action of GR 79236, and how does it interact with adenosine receptors?

Answer:

this compound is a selective adenosine A1 receptor agonist with a binding affinity (Ki) of 3.1 nM, demonstrating high specificity for A1 receptors over other adenosine receptor subtypes (A2A, A2B, A3) . Its mechanism involves activating A1 receptors, which inhibits adenylyl cyclase activity, reduces intracellular cAMP levels, and modulates downstream signaling pathways linked to analgesia and anti-inflammatory responses .

Methodological Tip:

To confirm receptor specificity, use competitive radioligand binding assays with selective antagonists (e.g., DPCPX for A1 receptors) and compare binding kinetics across receptor subtypes .

Basic Research Question: How do researchers validate the selectivity of this compound for adenosine A1 receptors in experimental models?

Answer:

Selectivity is validated through:

- In vitro assays: Measure displacement of radiolabeled A1-specific ligands (e.g., [³H]CCPA) in transfected cell lines expressing individual adenosine receptor subtypes .

- Functional studies: Assess cAMP inhibition in cells expressing A1 receptors versus other subtypes .

Methodological Tip:

Include negative controls (e.g., A1 receptor knockout models) and cross-test this compound against A2A and A3 agonists to rule off-target effects .

Advanced Research Question: How should experimental designs address contradictions in this compound’s metabolic effects (e.g., ketoacidosis reduction vs. lack of glucose-lowering activity)?

Answer:

The 1994 diabetic rat study showed this compound reduced plasma non-esterified fatty acids (NEFAs) and corrected ketoacidosis but did not lower blood glucose, suggesting its effects are mediated via lipolysis inhibition rather than direct glucose metabolism .

Methodological Recommendations:

- Use complementary models (e.g., hyperlipidemic vs. hyperglycemic rodents) to isolate metabolic pathways.

- Pair this compound with insulin or other glucose-modulating agents to study synergistic effects.

- Measure gastric emptying rates to assess indirect mechanisms (e.g., enhanced nutrient absorption) .

Advanced Research Question: What are best practices for optimizing dosing protocols in this compound studies to balance efficacy and receptor desensitization?

Answer:

- Dose-response curves: Establish efficacy thresholds using in vivo models (e.g., inflammatory pain assays) with doses ranging from 0.1–5 mg/kg .

- Temporal studies: Monitor receptor desensitization via repeated dosing and measure cAMP recovery times.

Methodological Tip:

Use telemetry or microdialysis to track real-time physiological changes (e.g., plasma NEFA levels) during chronic administration .

Advanced Research Question: How can researchers resolve discrepancies in literature describing this compound as both an agonist and antagonist?

Answer:

Some sources erroneously label this compound as an antagonist due to historical misclassification . However, functional assays (e.g., cAMP inhibition) and receptor activation studies confirm its role as an agonist .

Methodological Guidance:

- Replicate key studies using standardized protocols (e.g., A1 receptor-transfected HEK293 cells).

- Cross-reference receptor activation data with authoritative databases (e.g., IUPHAR/BPS Guide to Pharmacology).

Basic Research Question: What in vivo models are most appropriate for studying this compound’s anti-inflammatory and analgesic effects?

Answer:

- Inflammatory pain: Carrageenan-induced paw edema or CFA (complete Freund’s adjuvant) models in rodents .

- Neuropathic pain: Chronic constriction injury (CCI) or spinal nerve ligation models .

Methodological Tip:

Combine behavioral assays (e.g., von Frey filaments for mechanical allodynia) with cytokine profiling (e.g., IL-6, TNF-α) to correlate analgesia with inflammatory markers .

Advanced Research Question: How should researchers control for adenosine receptor crosstalk in this compound studies?

Answer:

Adenosine receptors often exhibit compensatory crosstalk (e.g., A1/A2A heterodimerization). Mitigate this by:

- Using subtype-specific knockout models.

- Co-administering selective antagonists (e.g., SCH58261 for A2A receptors) .

Methodological Tip:

Employ bioluminescence resonance energy transfer (BRET) assays to study receptor heterodimerization in real time .

Basic Research Question: What analytical techniques are critical for quantifying this compound’s pharmacokinetic profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.